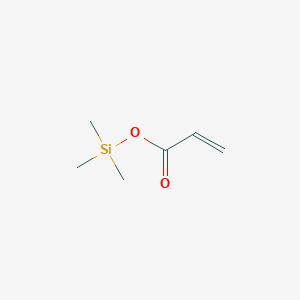

Trimethylsilyl acrylate

Übersicht

Beschreibung

It is a polymer formed when gallic acid, a polyphenol monomer, esterifies and binds with the hydroxyl group of a polyol carbohydrate such as glucose . Gallotannins are widely found in nature, particularly in plants, fruits, wines, and teas . They are known for their astringent properties and have been used historically in leather tanning .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Gallotannine können durch Veresterung von Gallussäure mit Glucose synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Benzyl-geschütztem Gallussäurechlorid als Substrat . Die Reaktionsbedingungen, die zu hoher anomeren Selektivität bei der Synthese von Gallotanninen führen, umfassen die Verwendung von Acetonitril als Lösungsmittel .

Industrielle Produktionsmethoden: Industriell werden Gallotannine aus pflanzlichen Quellen wie Galläpfeln, Sumach und Tara-Schoten extrahiert. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Wasser oder Alkohol, um die Tannine aus dem Pflanzenmaterial zu extrahieren. Der Extrakt wird dann gereinigt, um Gallotannine zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gallotannine unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Gallotannine können oxidiert werden, um Chinone zu bilden.

Hydrolyse: Sie können hydrolysiert werden, um Gallussäure und Glucose zu ergeben.

Komplexbildung: Gallotannine können Komplexe mit Proteinen und Metallionen bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Hydrolyse: Saure oder basische Bedingungen können für die Hydrolyse verwendet werden.

Komplexbildung: Gallotannine bilden leicht Komplexe unter neutralen oder schwach sauren Bedingungen.

Hauptprodukte:

Oxidation: Chinone.

Hydrolyse: Gallussäure und Glucose.

Komplexbildung: Protein-Tannin-Komplexe und Metall-Tannin-Komplexe.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

TMSA is widely used in polymer synthesis due to its ability to undergo radical polymerization. The incorporation of the trimethylsilyl group enhances the hydrophobicity and adhesion properties of the resulting polymers, making them suitable for various applications.

- Radical Polymerization : TMSA can be polymerized using radical initiators, leading to the formation of stable polymers. Its low viscosity during polymerization makes it advantageous for industrial applications compared to other acrylates.

- Photo-Induced Polymerization : Recent studies have explored TMSA's role in photo-induced radical polymerization, where it acts as a monomer that can be activated under UV light, leading to efficient polymer formation .

| Polymerization Type | Characteristics | Applications |

|---|---|---|

| Radical Polymerization | Stable polymers with enhanced properties | Coatings, adhesives |

| Photo-Induced Polymerization | High reactivity under UV light | Photocurable materials |

Organic Synthesis

TMSA serves as a valuable reagent in organic synthesis. Its silyl group can facilitate various chemical transformations:

- Hydrosilylation Reactions : TMSA can participate in hydrosilylation reactions, allowing for the introduction of silyl groups into organic molecules. This is particularly useful in modifying functional groups to enhance their stability and reactivity .

- Synthesis of Functionalized Polymers : The ability of TMSA to form copolymers with other monomers, such as methacrylic acid, has been explored to improve adhesion properties in coatings and films .

Material Science

The incorporation of TMSA into materials science has led to advancements in developing new materials with desirable properties:

- Adhesives and Sealants : Due to its excellent adhesion properties when incorporated into formulations, TMSA-based materials are used in adhesives and sealants that require water resistance and durability.

- Nanocomposites : Research has shown that TMSA can be used to modify nanocomposite materials, enhancing their mechanical properties and thermal stability .

Case Study 1: Photopolymerization of TMSA

In a study focusing on photopolymerization processes, TMSA was utilized as a monomer in UV-curable coatings. The results indicated that TMSA significantly improved the mechanical properties of the cured films while maintaining transparency and flexibility. This application highlights the potential for TMSA in developing advanced coatings for various industrial applications .

Case Study 2: Copolymer Formation

Another investigation explored the copolymerization of TMSA with methacrylic acid. The resulting copolymers exhibited enhanced adhesion between layers in resist films used in lithography processes. This application demonstrates TMSA's utility in improving performance characteristics in microfabrication technologies .

Wirkmechanismus

Gallotannins exert their effects through various mechanisms:

Antioxidant Activity: They scavenge free radicals and reduce oxidative stress.

Enzyme Inhibition: Gallotannins inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.

Protein Binding: They form complexes with proteins, which can inhibit microbial growth and enzyme activity.

Molecular Targets and Pathways:

JAK/STAT Pathway: Gallotannins modulate this pathway, which is involved in cell proliferation and immune responses.

RAS/RAF/mTOR Pathway: They influence this pathway, which is crucial for cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Gallotannine werden oft mit anderen hydrolysierbaren Tanninen wie Ellagitanninen verglichen.

Ähnliche Verbindungen:

Kondensierte Tannine: Im Gegensatz zu hydrolysierbaren Tanninen werden kondensierte Tannine nicht leicht abgebaut und bestehen aus Flavonoid-Einheiten.

Einzigartigkeit von Gallotanninen:

Hydrolysierbarkeit: Gallotannine werden leicht hydrolysiert, wodurch Gallussäure und Glucose entstehen, was sie von kondensierten Tanninen unterscheidet.

Bioaktivität: Sie besitzen einzigartige bioaktive Eigenschaften, darunter starke antioxidative und enzymhemmende Aktivitäten.

Gallotannine sind aufgrund ihrer vielfältigen Anwendungen und ihrer bedeutenden bioaktiven Eigenschaften weiterhin Gegenstand intensiver Forschung.

Biologische Aktivität

Trimethylsilyl acrylate (TMSA) is an organosilicon compound characterized by a trimethylsilyl group attached to an acrylate moiety, with the chemical formula C₆H₁₄O₂Si and a molecular weight of approximately 142.26 g/mol. This compound is recognized for its unique reactivity, particularly in organic synthesis and polymer chemistry. Its biological activity has been explored in various contexts, including its potential toxicity and interactions with biological systems.

TMSA is typically synthesized through the reaction of acrylic acid with trimethylsilyl chloride. The resulting product is a colorless to light yellow liquid that is soluble in organic solvents. The presence of the silyl group enhances the compound's reactivity, making it suitable for polymerization reactions and other synthetic applications.

Biological Activity Overview

The biological activity of TMSA can be categorized into several key areas:

- Toxicity : Studies have indicated that acrylates, including TMSA, exhibit hemolytic activity, which refers to their ability to lyse red blood cells. The toxicity is often linked to the compound's reactivity with cellular membranes, leading to membrane disruption . Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of acrylates based on their chemical structure and lipophilicity .

- Polymerization and Biocompatibility : TMSA is utilized in the synthesis of polymers that can be engineered for biocompatibility. For instance, its polymerization can yield materials suitable for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The incorporation of TMSA into polymer matrices can enhance mechanical properties while maintaining biocompatibility .

- Reactivity with Biological Molecules : The reactivity of TMSA towards nucleophiles, such as glutathione (GSH), has been studied to understand its potential effects on biological systems. The unsaturated β-carbon in acrylates is a primary site for nucleophilic attack, leading to various biological interactions that may result in cytotoxic effects .

Case Study 1: Hemolytic Activity

A study investigating the hemolytic activity of various acrylates found that TMSA exhibited significant hemolytic properties when tested against human erythrocytes. The mechanism was attributed to membrane-mediated interactions where TMSA disrupts lipid bilayers, leading to cell lysis. The half-maximal effective concentration (EC50) was determined through dose-response curves, illustrating a clear correlation between concentration and hemolytic effect .

| Compound | EC50 (mM) | Mechanism |

|---|---|---|

| This compound | 0.5 | Membrane disruption |

| Other Acrylates | Varies | Varies |

Case Study 2: Polymer Applications

In another study, TMSA was incorporated into a polymer matrix for drug delivery applications. The resulting polymers demonstrated controlled release profiles for therapeutic agents, indicating that TMSA can enhance the performance of drug delivery systems by providing a stable yet reactive environment for encapsulation .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of TMSA:

- Toxicity Mechanisms : Investigations into the mechanisms of toxicity have shown that TMSA interacts with cellular components through Michael addition reactions, which can lead to oxidative stress and cellular damage .

- Polymerization Behavior : Studies have demonstrated that TMSA can undergo radical polymerization under specific conditions, yielding polymers with desirable properties for biomedical applications. The presence of oxygen during polymerization was found to significantly affect the reactivity and yield of the resulting polymers .

- Biocompatibility : While TMSA exhibits toxicological concerns at certain concentrations, its derivatives and copolymers have shown promise in biocompatibility studies, suggesting potential applications in medical devices and tissue engineering .

Eigenschaften

IUPAC Name |

trimethylsilyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2Si/c1-5-6(7)8-9(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBJBJYBGWBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339226 | |

| Record name | Trimethylsilyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13688-55-6 | |

| Record name | Trimethylsilyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl Acrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions Trimethylsilyl acrylate undergoes and what makes it useful in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis due to its participation in Michael additions and Peterson olefinations.

Q2: How does the presence of the Trimethylsilyl group influence the stereochemistry of reactions involving this compound?

A2: The Trimethylsilyl group plays a crucial role in directing the stereochemical outcome of reactions with this compound. For instance, Grignard reagents react with Methyl 2-(trimethylsilyl)acrylate to predominantly yield a single diastereomer of the 1:2 adduct after quenching with water [, ]. This high diastereoselectivity is attributed to tight chelation within the 1:2 adduct anions, a phenomenon influenced by the steric and electronic properties of the Trimethylsilyl group.

Q3: Can this compound be used to synthesize polymers with specific tacticity?

A3: Yes, this compound is a valuable monomer for synthesizing polymers with controlled stereochemistry. Notably, polymerization of this compound at low temperatures yields syndiotactic polymers []. This syndiotactic poly(this compound) can then be transformed into syndiotactic poly(methyl acrylate) [], highlighting a route to access polymers with desired properties influenced by tacticity.

Q4: Are there any spectroscopic techniques used to analyze the structure of polymers derived from this compound?

A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereoregularity of polymers produced from this compound and other acrylate monomers []. NMR analysis provides insights into the arrangement of monomer units within the polymer chain, allowing researchers to determine the degree of isotacticity, syndiotacticity, or atacticity. Additionally, infrared (IR) spectroscopy can provide an approximate estimation of stereoregularity in polymers like poly(methyl acrylate) [].

Q5: Beyond polymerization, are there other interesting applications of this compound in organic synthesis?

A5: Yes, this compound has proven valuable for synthesizing N-substituted β-Alanines [, ]. The Michael addition of various amines to this compound provides a direct route to these valuable building blocks commonly employed in medicinal chemistry and peptide research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.